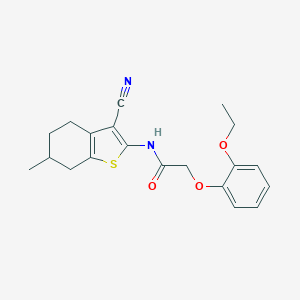
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This inhibition leads to a decrease in the production of these mediators, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Studies have shown that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide has biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antifungal activity against certain fungal strains. In addition, this compound has been reported to have anti-inflammatory effects by inhibiting the activity of COX-2 and 5-LOX.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide in lab experiments include its potential as a drug candidate with anticancer, anti-inflammatory, and antifungal activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide. One direction is to study its potential as a drug candidate for various diseases, including cancer, inflammation, and fungal infections. Another direction is to study its mechanism of action and identify other enzymes or pathways that it may target. Additionally, further studies are needed to determine its safety and efficacy in vivo and in clinical trials. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential as a drug candidate for various diseases makes it an interesting subject for further study.
Métodos De Síntesis
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide has been reported in the literature using different methods. One method involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a coupling reagent and a base. Another method involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a catalyst and a base. Both methods have been reported to yield the desired compound in good yields.
Aplicaciones Científicas De Investigación
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. This compound has been reported to have anticancer, anti-inflammatory, and antifungal activities.
Propiedades
Nombre del producto |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide |
|---|---|
Fórmula molecular |
C20H22N2O3S |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H22N2O3S/c1-3-24-16-6-4-5-7-17(16)25-12-19(23)22-20-15(11-21)14-9-8-13(2)10-18(14)26-20/h4-7,13H,3,8-10,12H2,1-2H3,(H,22,23) |
Clave InChI |
YTSSTLGMDLYRPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N |
SMILES canónico |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
![4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254874.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)
![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254890.png)